molecular formula C30H30N4O8S B2412750 N-(1,3-benzodioxol-5-ylmethyl)-6-[6-({2-[(2-furylmethyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]hexanamide CAS No. 688061-31-6

N-(1,3-benzodioxol-5-ylmethyl)-6-[6-({2-[(2-furylmethyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]hexanamide

Cat. No. B2412750
CAS RN: 688061-31-6
M. Wt: 606.65
InChI Key: WPQDAZQKDZMSEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzodioxol-5-ylmethyl)-6-[6-({2-[(2-furylmethyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]hexanamide is a useful research compound. Its molecular formula is C30H30N4O8S and its molecular weight is 606.65. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

The compound has demonstrated promising anticancer properties. Researchers have found that it selectively kills tumor cells experiencing glucose starvation, a condition commonly found within solid tumors due to low glucose levels . This selective toxicity makes it an interesting candidate for further investigation in cancer therapy.

Mitochondrial Inhibition

Under glucose starvation, tumor cells become dependent on mitochondria for survival. Compound 6, an amuvatinib derivative, inhibits mitochondrial membrane potential, disrupting this critical pathway and potentially leading to tumor cell death . This finding highlights its potential as an antitumor agent specifically targeting glucose-starved tumors.

Selectivity

Data indicate that the compound exhibits good selectivity between cancer cells and normal cells, with an IC50 value greater than 30 μM . This selectivity is essential for minimizing adverse effects on healthy tissues during treatment.

Medicinal Chemistry

Compound 6 falls within the field of medicinal chemistry, where researchers explore novel molecules for therapeutic purposes. Its unique structure and mechanism of action make it an intriguing subject for further investigation .

Mechanistic Target of Rapamycin (mTOR) Pathway

Given its impact on mitochondrial function, researchers may investigate whether compound 6 interacts with the mTOR pathway. Understanding its precise mode of action could inform targeted therapies .

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-6-[6-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30N4O8S/c35-27(31-14-19-7-8-23-24(11-19)40-17-39-23)6-2-1-3-9-34-29(37)21-12-25-26(42-18-41-25)13-22(21)33-30(34)43-16-28(36)32-15-20-5-4-10-38-20/h4-5,7-8,10-13H,1-3,6,9,14-18H2,(H,31,35)(H,32,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPQDAZQKDZMSEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CCCCCN3C(=O)C4=CC5=C(C=C4N=C3SCC(=O)NCC6=CC=CO6)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30N4O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

606.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzodioxol-5-ylmethyl)-6-[6-({2-[(2-furylmethyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]hexanamide

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